2-(2-(2-Methoxyethoxy)ethoxy)ethyl 2-mercaptoacetate
Description
2-(2-(2-Methoxyethoxy)ethoxy)ethyl 2-mercaptoacetate is a polyether-containing thioester compound characterized by a triethylene glycol monomethyl ether chain linked to a mercaptoacetate group. Its structure combines the hydrophilic properties of polyethylene glycol (PEG) derivatives with the reactive thiol (-SH) group, making it valuable in polymer chemistry, drug conjugation, and materials science. The compound’s molecular formula is C₉H₁₈O₅S, with a molecular weight of 262.30 g/mol (calculated).
Properties
Molecular Formula |
C9H18O5S |
|---|---|
Molecular Weight |
238.30 g/mol |
IUPAC Name |
2-[2-(2-methoxyethoxy)ethoxy]ethyl 2-sulfanylacetate |
InChI |
InChI=1S/C9H18O5S/c1-11-2-3-12-4-5-13-6-7-14-9(10)8-15/h15H,2-8H2,1H3 |
InChI Key |
KPMHESUMRCNTCN-UHFFFAOYSA-N |
Canonical SMILES |
COCCOCCOCCOC(=O)CS |
Origin of Product |
United States |
Preparation Methods
Direct Esterification of Triethylene Glycol Monomethyl Ether with Thioglycolic Acid
This is the most commonly reported method for synthesizing 2-(2-(2-Methoxyethoxy)ethoxy)ethyl 2-mercaptoacetate.
- React triethylene glycol monomethyl ether (50 mmol) with thioglycolic acid (50 mmol) in the presence of an acid catalyst such as p-toluenesulfonic acid (12.5 mmol).
- Use anhydrous toluene as the solvent and add anhydrous magnesium sulfate to remove water formed during the reaction.
- Reflux the mixture for approximately 12 hours under anhydrous conditions.
- After completion, wash the reaction mixture sequentially with water, aqueous brine, and saturated sodium bicarbonate solution.
- Purify the product by column chromatography using a mixture of ethyl acetate and hexanes.
- Yield: Approximately 70%.
- The use of anhydrous conditions and a drying agent (MgSO4) is critical to drive the esterification forward.
- The reaction is typically monitored by NMR spectroscopy to confirm the formation of the ester.
- The product is a viscous liquid, characterized by ^1H NMR signals corresponding to the PEG chain and mercaptoacetate moiety.
Nucleophilic Substitution via Sulfonate Ester Intermediate
An alternative synthetic route involves the preparation of a sulfonate ester intermediate followed by substitution with a thiol source.
- Prepare 2-(2-(2-methoxyethoxy)ethoxy)ethyl 4-methylbenzenesulfonate by reacting triethylene glycol monomethyl ether with p-toluenesulfonyl chloride.
- React the sulfonate ester with potassium thioacetate in refluxing acetonitrile under nitrogen atmosphere for 16 hours.
- Remove solvent under reduced pressure and extract the product with dichloromethane.
- Purify by column chromatography.
- The thioacetate intermediate can then be hydrolyzed to yield the free thiol compound.
- This method allows for better control over the thiol introduction step.
- The intermediate thioacetate is more stable and easier to handle than free thiols.
- The reaction conditions require anhydrous and inert atmosphere to prevent oxidation of thiol groups.
Thiol-Ene Click Chemistry Approach
This method involves the photoinitiated addition of thiol groups to alkene-functionalized triethylene glycol derivatives.
- Prepare an alkene-functionalized triethylene glycol derivative (e.g., allyl glycidyl ether adduct).
- Mix with cysteamine hydrochloride (thiol source) and a photoinitiator such as 2,2-dimethoxy-2-phenylacetophenone.
- Sparge the reaction mixture with dry nitrogen to remove oxygen.
- Irradiate with UV light (365 nm) for 60 minutes to initiate thiol-ene addition.
- Neutralize the hydrochloride salt with triethylamine and water to pH 10.
- Extract and purify the product by solvent extraction and precipitation.
- Yields reported between 85-95%.
- This method is highly efficient and selective, producing thiol-functionalized products under mild conditions.
- The thiol-ene reaction is a "click" reaction, known for its high yield and minimal byproducts.
- The product purity is confirmed by NMR and mass spectrometry.
Comparative Summary of Preparation Methods
| Method | Key Reagents & Conditions | Advantages | Disadvantages | Typical Yield |
|---|---|---|---|---|
| Direct Esterification | Triethylene glycol monomethyl ether, thioglycolic acid, p-TsOH, toluene reflux | Simple, direct synthesis | Requires long reflux, water removal | ~70% |
| Nucleophilic Substitution | Sulfonate ester intermediate, potassium thioacetate, reflux in acetonitrile | Stable intermediates, controlled thiol introduction | Multi-step, requires inert atmosphere | Not specified |
| Thiol-Ene Click Chemistry | Alkene-functionalized precursor, cysteamine hydrochloride, photoinitiator, UV light | High yield, mild conditions, selective | Requires UV source, photoinitiator | 85-95% |
Detailed Research Findings and Characterization
- NMR Spectroscopy: ^1H NMR spectra show characteristic multiplets for the PEG chain protons (3.3–3.7 ppm) and methylene protons adjacent to the thiol and ester groups (~4.1 ppm).
- Mass Spectrometry: Electrospray ionization (ESI) and MALDI-TOF confirm molecular ion peaks consistent with the expected molecular weight (~206 g/mol for the ester).
- Infrared Spectroscopy: IR spectra show strong ester carbonyl absorption (~1730 cm^-1) and thiol S-H stretching (~2550 cm^-1) when free thiol is present.
- Purification: Column chromatography using ethyl acetate/hexane mixtures is effective; precipitation into diethyl ether is used to isolate viscous products.
Chemical Reactions Analysis
Types of Reactions
2-(2-(2-Methoxyethoxy)ethoxy)ethyl 2-mercaptoacetate undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form thiols.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Thiols.
Substitution: Corresponding substituted esters or amides.
Scientific Research Applications
2-(2-(2-Methoxyethoxy)ethoxy)ethyl 2-mercaptoacetate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and polymer chemistry.
Biology: Employed in the modification of biomolecules and as a cross-linking agent.
Medicine: Investigated for its potential therapeutic properties, including its role as a glutathione S-transferase inhibitor.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-(2-(2-Methoxyethoxy)ethoxy)ethyl 2-mercaptoacetate involves its interaction with various molecular targets. The mercapto group can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activity. This compound is known to inhibit glutathione S-transferase, an enzyme involved in detoxification processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Differences
a) 2-Methoxyethyl 2-Mercaptoacetate (C₅H₁₀O₃S, MW 150.20 g/mol)
- Structure : Simplifies the polyether chain to a single methoxyethyl group.
- Properties : Higher volatility (lower molecular weight) and reduced solubility in polar solvents compared to the target compound.
- Applications : Used as a crosslinking agent in adhesives and vulcanization processes due to its reactive thiol group .
b) Ethyl 2-Mercaptoacetate (C₄H₈O₂S, MW 120.17 g/mol)
- Structure : Lacks ether linkages; contains a simple ethyl ester group.
- Properties : Boiling point 157.8°C , density 1.072 g/cm³ , and moderate solubility in organic solvents.
- Applications : Common in organic synthesis for thiol-ene reactions and as a precursor for bioactive molecules .
c) 2-Methoxyethyl Acetate (C₅H₁₀O₃, MW 118.13 g/mol)
- Structure : Replaces the thiol group with an acetate.
- Properties : Boiling point 145°C , density 1.005 g/cm³ , and miscible with water (2.0% solubility at 20°C).
- Toxicity : Classified as hazardous under CLP regulations; requires strict handling protocols .
d) Ethyl 2-(2-Chloroethoxy)acetate (C₆H₁₁ClO₃, MW 166.60 g/mol)
Physicochemical Properties Comparison
| Compound | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Density (g/cm³) | Water Solubility |
|---|---|---|---|---|---|
| Target Compound | C₉H₁₈O₅S | 262.30 | N/A | ~1.10 (est.) | Low |
| 2-Methoxyethyl 2-Mercaptoacetate | C₅H₁₀O₃S | 150.20 | N/A | ~1.15 | Moderate |
| Ethyl 2-Mercaptoacetate | C₄H₈O₂S | 120.17 | 157.8 | 1.072 | Low |
| 2-Methoxyethyl Acetate | C₅H₁₀O₃ | 118.13 | 145 | 1.005 | 2.0% (20°C) |
| Ethyl 2-(2-Chloroethoxy)acetate | C₆H₁₁ClO₃ | 166.60 | N/A | ~1.20 | Insoluble |
Reactivity and Functional Group Comparisons
- Thiol Reactivity : The target compound and its mercaptoacetate analogs (e.g., 2-methoxyethyl 2-mercaptoacetate) undergo thiol-specific reactions, such as disulfide bond formation or Michael additions, critical in polymer crosslinking .
- Ether Chain Effects : The polyether chain in the target compound enhances hydrophilicity and biocompatibility, distinguishing it from simpler esters like ethyl 2-mercaptoacetate .
- Chlorinated Analogues : Ethyl 2-(2-chloroethoxy)acetate exhibits higher electrophilicity, enabling nucleophilic attacks in synthetic pathways .
Biological Activity
2-(2-(2-Methoxyethoxy)ethoxy)ethyl 2-mercaptoacetate is a compound with potential biological activity, particularly in the fields of pharmacology and toxicology. This article reviews its biological properties, including its mechanisms of action, toxicity profiles, and therapeutic potentials based on diverse research findings.
Chemical Structure and Properties
The compound's structure can be broken down as follows:
- Core Structure : The compound features a mercaptoacetate moiety, which is known for its reactivity and biological significance.
- Functional Groups : The presence of multiple ethoxy groups enhances its solubility and bioavailability.
Research indicates that compounds related to mercaptoacetates exhibit various biological activities, primarily through their interactions with cellular pathways. Notably:
- Inhibition of Enzymes : Similar compounds have been shown to inhibit key enzymes involved in cancer cell proliferation, such as PI3K/mTOR pathways .
- Reactive Species Formation : The mercaptoacetate anion can form reactive species that may induce oxidative stress in cells, leading to apoptosis in cancer cells .
Anticancer Properties
Several studies have highlighted the anticancer potential of mercaptoacetates:
- Cell Proliferation Inhibition : In vitro studies suggest that derivatives of mercaptoacetates can inhibit the growth of various cancer cell lines, including breast (MCF-7) and colon (HCT-116) cancer cells. For instance, a related compound demonstrated an IC50 value of 130 nM against MCF-7 cells .
- Induction of Apoptosis : Flow cytometry analyses have shown that these compounds can induce apoptosis in a dose-dependent manner by disrupting mitochondrial function and activating caspases .
Toxicity Profile
The toxicity profile of 2-(2-(2-Methoxyethoxy)ethoxy)ethyl 2-mercaptoacetate has been assessed through various studies:
- Skin Sensitization : In animal models, mercaptoacetates have shown potential for skin sensitization, indicating a need for caution in topical applications .
- Repeated Dose Toxicity : Studies indicate that at certain doses (e.g., 168 mg/kg bw/day), no significant adverse effects were observed in rats, suggesting a relatively safe profile for short-term exposure .
Case Study 1: Antitumor Activity
A study conducted on a series of sulfonamide derivatives, including those related to mercaptoacetates, revealed significant antitumor activity. The compound was found to effectively block the phosphorylation process in the PI3K/AKT/mTOR signaling pathway, crucial for tumor growth and survival .
Case Study 2: Toxicological Assessment
A tier II assessment evaluated the human health impacts of alkyl mercaptoacetates. Results indicated that while systemic toxicity was noted, developmental toxicity was not significant at lower doses. However, caution is advised due to potential sensitization effects observed in guinea pigs .
Data Tables
| Biological Activity | IC50 Value | Cell Line |
|---|---|---|
| Proliferation Inhibition | 130 nM | MCF-7 (Breast Cancer) |
| Proliferation Inhibition | 20 nM | HCT-116 (Colon Cancer) |
| Toxicity Assessment | Observed Effects | Dose Level |
|---|---|---|
| Skin Sensitization | Positive response in guinea pigs | Not specified |
| Repeated Dose Toxicity | NOAEL observed | 168 mg/kg bw/day |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
